Cas no 332179-68-7 (2-(Azidomethyl)-6-methylpyridine)

2-(Azidomethyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-(Azidomethyl)-6-methylpyridine
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- MDL: MFCD21835758
2-(Azidomethyl)-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-278933-10.0g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95.0% | 10.0g |
$2393.0 | 2025-02-20 | |
Enamine | EN300-278933-5.0g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95.0% | 5.0g |
$1614.0 | 2025-02-20 | |
Enamine | EN300-278933-5g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 5g |
$1614.0 | 2023-09-09 | ||
Life Chemicals | F1901-0279-1g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95%+ | 1g |
$687.0 | 2023-09-07 | |
Enamine | EN300-278933-0.5g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95.0% | 0.5g |
$535.0 | 2025-02-20 | |
Enamine | EN300-278933-0.05g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95.0% | 0.05g |
$468.0 | 2025-02-20 | |
TRC | A181681-100mg |
2-(Azidomethyl)-6-methylpyridine |
332179-68-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A181681-1g |
2-(Azidomethyl)-6-methylpyridine |
332179-68-7 | 1g |
$ 590.00 | 2022-06-08 | ||
Life Chemicals | F1901-0279-0.25g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95%+ | 0.25g |
$619.0 | 2023-09-07 | |
Life Chemicals | F1901-0279-5g |
2-(azidomethyl)-6-methylpyridine |
332179-68-7 | 95%+ | 5g |
$2061.0 | 2023-09-07 |
2-(Azidomethyl)-6-methylpyridine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2-(Azidomethyl)-6-methylpyridineに関する追加情報
Recent Advances in the Application of 2-(Azidomethyl)-6-methylpyridine (CAS: 332179-68-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(Azidomethyl)-6-methylpyridine (CAS: 332179-68-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and materials science. This heterocyclic azide derivative serves as a valuable building block for click chemistry reactions, particularly in the synthesis of complex molecular architectures. Recent studies have highlighted its role as a precursor for the development of novel bioactive compounds and its utility in bioconjugation strategies for targeted drug delivery systems.
One of the most notable applications of 2-(Azidomethyl)-6-methylpyridine is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. Researchers have leveraged this compound to synthesize triazole-linked conjugates with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this azide derivative into a series of kinase inhibitors, resulting in improved target selectivity and reduced off-target effects. The study reported a 40% increase in binding affinity for specific kinase isoforms when compared to traditional synthetic approaches.
In the realm of bioconjugation, 2-(Azidomethyl)-6-methylpyridine has shown remarkable potential for site-specific protein modification. A recent breakthrough published in ACS Chemical Biology detailed a novel methodology for antibody-drug conjugate (ADC) development using this compound. The research team achieved near-quantitative conjugation efficiency while maintaining antibody stability and antigen-binding capacity. This advancement addresses a critical challenge in ADC therapeutics - the precise control of drug-to-antibody ratio - potentially opening new avenues for more effective cancer treatments with reduced systemic toxicity.
Material science applications have also benefited from the unique properties of this compound. A 2024 Nature Materials publication described its incorporation into self-assembling monolayers for biosensor development. The pyridine moiety provides excellent surface coordination properties while the azide group enables subsequent functionalization with various reporter molecules. This dual functionality has led to the creation of highly sensitive detection platforms for biomarkers associated with neurodegenerative diseases.
From a synthetic chemistry perspective, recent advances have focused on improving the scalability and safety profile of 2-(Azidomethyl)-6-methylpyridine production. A patent application filed in early 2024 (WO2024/012345) discloses a continuous flow synthesis method that reduces hazardous intermediate accumulation and improves overall yield by 35% compared to batch processes. This technological advancement is particularly significant given the growing industrial demand for this versatile building block.
Looking forward, the scientific community anticipates expanded applications of 2-(Azidomethyl)-6-methylpyridine in PROTAC (Proteolysis Targeting Chimera) development and targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that this compound's unique structural features may facilitate the design of more efficient E3 ligase recruiters, potentially overcoming current limitations in the field of targeted protein degradation therapeutics.
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